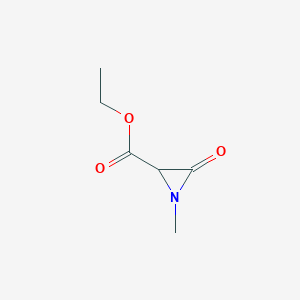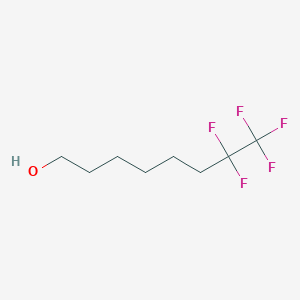![molecular formula C11H18N2O2 B062500 Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate CAS No. 188183-42-8](/img/structure/B62500.png)
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBC and is a member of the carbamate family. TBC is synthesized through a specific method and has a unique mechanism of action that makes it useful for scientific research purposes.
Mécanisme D'action
The mechanism of action of TBC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. TBC has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
TBC has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. TBC has also been found to exhibit antifungal and antibacterial activity. Additionally, TBC has been shown to improve cognitive function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
TBC has several advantages for lab experiments, including its high purity and stability. TBC is also readily available and relatively inexpensive. However, TBC has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases. TBC could also be used as a tool for studying the activity of enzymes and other cellular processes. Additionally, TBC could be modified to improve its activity and reduce its toxicity.
Conclusion:
TBC is a chemical compound that has various scientific research applications, including its use as a building block for the synthesis of other compounds and as a reagent in organic synthesis reactions. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions. TBC has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its potential toxicity. There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
TBC is synthesized through a specific method that involves reacting tert-butyl N-(2-hydroxyethyl)carbamate with acrylonitrile in the presence of a base catalyst. This reaction results in the formation of TBC, which is then purified through column chromatography. The yield of TBC can be improved by using different solvents and optimizing the reaction conditions.
Applications De Recherche Scientifique
TBC has various scientific research applications, including its use as a building block for the synthesis of other compounds. TBC is also used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions.
Propriétés
Numéro CAS |
188183-42-8 |
|---|---|
Nom du produit |
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate |
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-6-7-11(5,8-12)13-9(14)15-10(2,3)4/h6H,1,7H2,2-5H3,(H,13,14)/t11-/m0/s1 |
Clé InChI |
VTWHSHARNYSENI-NSHDSACASA-N |
SMILES isomérique |
C[C@](CC=C)(C#N)NC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CC=C)C#N |
Synonymes |
Carbamic acid, (1-cyano-1-methyl-3-butenyl)-, 1,1-dimethylethyl ester, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



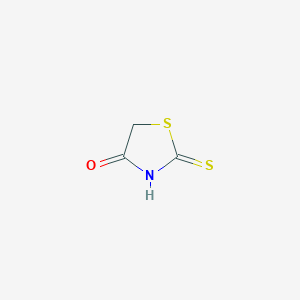
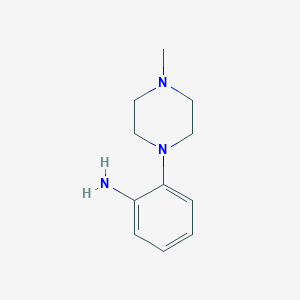
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
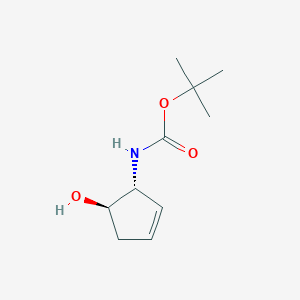
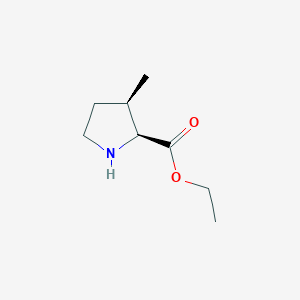
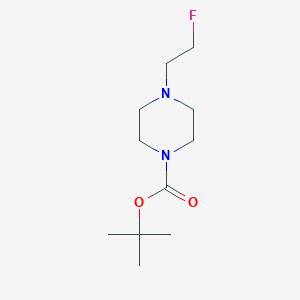
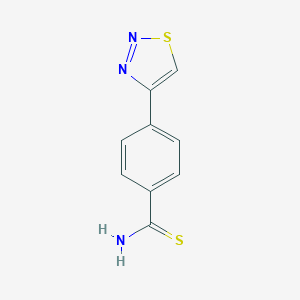
![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

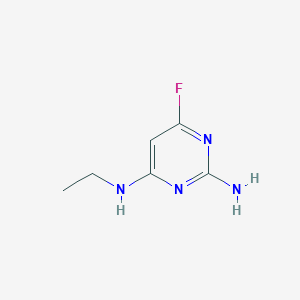
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

